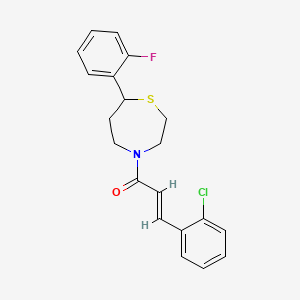

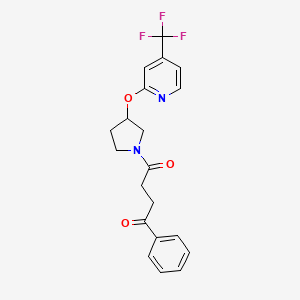

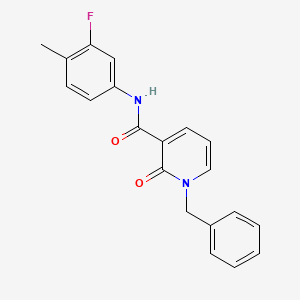

![molecular formula C16H17N5O3 B2714187 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887454-47-9](/img/structure/B2714187.png)

2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . This compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

科学的研究の応用

Potential as Angiogenesis Inhibitors

Research into analogues of 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has shown promise in the field of angiogenesis inhibition, a critical pathway for cancer growth and metastasis. For instance, the synthesis and pharmacological evaluation of new compounds structurally related to this chemical have been reported to potentially inhibit angiogenesis. These compounds, synthesized through various chemical reactions, demonstrated antiangiogenic activity in vitro, suggesting a potential therapeutic application in cancer treatment by inhibiting blood vessel growth towards tumors (Braud, Duflos, Le Baut, Renard, Pfeiffer, & Tucker, 2003).

Synthesis of 4H-Imidazoles

The chemical's structural motifs are utilized in the synthesis of 4H-imidazoles, showcasing its versatility in organic synthesis. Research has detailed reactions of similar compounds with NH-acidic heterocycles, leading to the efficient production of 4H-imidazoles. This process highlights the compound's role in generating valuable heterocyclic compounds, which are key structures in many pharmaceuticals (Mukherjee-Müller, Chaloupka, Heimgartner, Schmid, Link, Bernauer, Schönholzer, & Daly, 1979).

Antiprotozoal Agents Development

Derivatives of 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their antiprotozoal activity. One study describes the synthesis of compounds from related structures, showing strong DNA affinities and promising in vitro and in vivo activities against protozoal infections. This suggests the compound's derivatives could be developed into new treatments for diseases caused by protozoal pathogens (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Photoinduced Direct Oxidative Annulation

Research involving structures akin to 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has led to innovative synthetic methodologies, such as photoinduced direct oxidative annulation. This process enables the creation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, demonstrating the compound's role in advancing green chemistry principles (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

Crystal Structure Analysis

Studies on compounds structurally similar to 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione have contributed to our understanding of crystal structures and molecular interactions. For example, the analysis of N-(Imidazol-1-ylmethyl)phthalimide, a compound with related structural features, has provided insights into weak intermolecular interactions and the arrangement of molecules in the solid state, useful for designing materials with specific physical properties (Wang, Jian, & Liu, 2008).

将来の方向性

The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities associated with imidazole and furan derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

特性

IUPAC Name |

2-ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-4-19-14(22)12-13(18(3)16(19)23)17-15-20(10(2)8-21(12)15)9-11-6-5-7-24-11/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFXDHOPPDWCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CO4)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615730 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

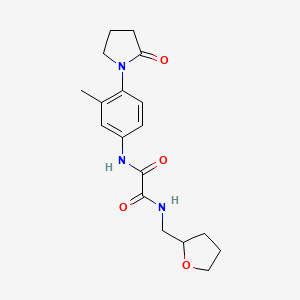

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)

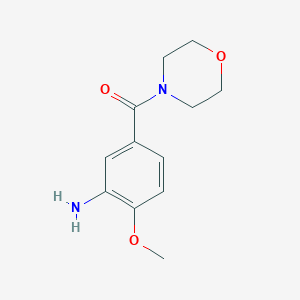

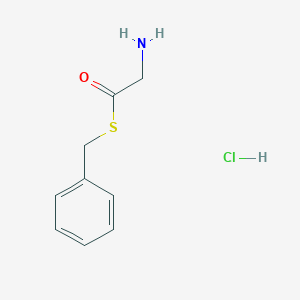

![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)

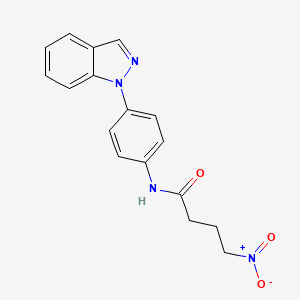

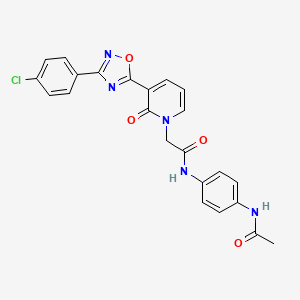

![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)

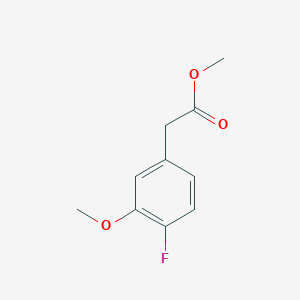

![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)